An In-depth Technical Guide to the Physicochemical Properties of Nitrilotriacetamide
An In-depth Technical Guide to the Physicochemical Properties of Nitrilotriacetamide
Introduction
Nitrilotriacetamide (NTAA), a derivative of nitrilotriacetic acid (NTA), is a versatile organic compound with significant applications in coordination chemistry and separation sciences.[1] Characterized by a central nitrogen atom bonded to three acetamide groups, NTAA functions as a tetradentate ligand, coordinating with metal ions through its central nitrogen and three amide oxygen atoms.[1] This structural feature allows it to form stable complexes with a variety of metals, making it particularly useful in processes such as the selective extraction of actinides and lanthanides in nuclear waste management.[1] This guide provides a comprehensive overview of the known physicochemical properties of Nitrilotriacetamide, detailed experimental protocols for its synthesis and analysis, and logical workflows for its preparation and application.
Physicochemical Properties of Nitrilotriacetamide
| Property | Value | Source(s) |
| IUPAC Name | 2-[bis(2-amino-2-oxoethyl)amino]acetamide | [2] |
| Synonyms | Nitrilotriacetamide, 2,2',2''-Nitrilotris(acetamide) | [2][3] |
| CAS Number | 4862-18-4 | [1][2] |
| Molecular Formula | C₆H₁₂N₄O₃ | [1][4] |
| Molecular Weight | 188.18 g/mol | [2] |
| pKa | ≈ 2.6 (protonation constant in 0.1 M sodium perchlorate at 25°C) | [1] |
| Predicted logP | -2.9 | [2][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Qualitative data suggests it can be crystallized from methanol and ethanol.[5] It is also known to exhibit aggregation behavior in certain environments, which can affect its solubility.[6] |
Experimental Protocols
Synthesis of Nitrilotriacetamide
Several methods for the synthesis of Nitrilotriacetamide have been reported, with varying yields and reaction times. Below are descriptions of the most common protocols.
1. Ethylene Glycol Ester Process
This method is considered an advancement for industrial production due to its efficiency.[1]
-
Esterification: Nitrilotriacetic acid and ethylene glycol are placed in a flask under a nitrogen sparge. The mixture is heated to 200-250°C for approximately 5 hours, or until the esterification is complete, which can be confirmed by an acid number of less than one.[5]
-
Ammonolysis: The reaction mixture is then cooled to about 86°C, and ammonia gas is bubbled through the solution as it continues to cool.[5]
-
Crystallization and Recovery: As the mixture cools to around 25°C, Nitrilotriacetamide crystallizes out of the solution. The product is then collected by filtration, washed with methanol, and dried. This process can achieve yields of up to 89.8%.[1][5]
2. Sulfuric Acid Hydrolysis Route
This is a highly efficient method for synthesizing Nitrilotriacetamide from nitrilotriacetonitrile.[6]
-
Reaction Setup: Nitrilotriacetonitrile is hydrolyzed in concentrated sulfuric acid containing a controlled amount of water.
-
Reaction Conditions: The reaction is maintained at a temperature of 40 to 60°C for about 30 minutes to achieve quantitative conversion.[6]
-
Temperature Control: Due to the highly exothermic nature of the reaction, careful and gradual heating and cooling protocols are essential to prevent uncontrolled reactions.[6]
3. Transamidation from Formamide
This approach uses formamide as both a solvent and a reagent.[1]
-
Reaction Conditions: The synthesis is carried out at elevated temperatures, typically between 155 and 180°C.[1]
-
Side Reactions: A potential drawback of this method is the formation of 3,5-dioxopiperazineacetamide as a competing cyclization product at high temperatures.[1]
Determination of Physicochemical Properties
1. pKa Determination by NMR Titration
The acid dissociation constant (pKa) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]
-
Sample Preparation: A solution of Nitrilotriacetamide is prepared in a suitable solvent, typically D₂O for aqueous pKa determination.[7]
-
Titration: The pH of the solution is adjusted by adding a strong acid (e.g., DCl) or a strong base (e.g., NaOD).[7]
-
Data Acquisition: ¹H and ¹⁵N NMR spectra are recorded at various pH values.[7]
-
Data Analysis: The changes in the chemical shifts of specific protons or nitrogen atoms are monitored as a function of pH. The pKa value is then calculated by fitting the experimental data to the Henderson-Hasselbalch equation.[1][7]
2. logP Determination by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[2][8]
-
System Preparation: Equal volumes of n-octanol and water are combined in a separation funnel and shaken to saturate each phase with the other. The two phases are then allowed to separate.[9]
-
Partitioning: A known amount of Nitrilotriacetamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the separation funnel with the other phase.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[2]
-
Concentration Measurement: The concentration of Nitrilotriacetamide in each phase is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[8][9]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]
Visualizations
Synthesis and Application Workflows
The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of Nitrilotriacetamide and its application in selective metal extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. 3.2. pKa Analysis [bio-protocol.org]
- 5. US3799981A - Process for the preparation of nitrilotriacetamides - Google Patents [patents.google.com]
- 6. Buy Nitrilotriacetamide | 4862-18-4 [smolecule.com]
- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
